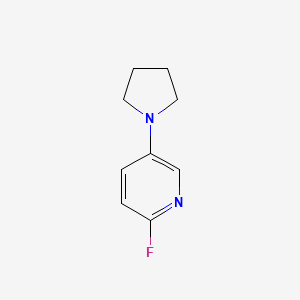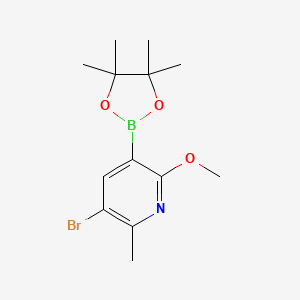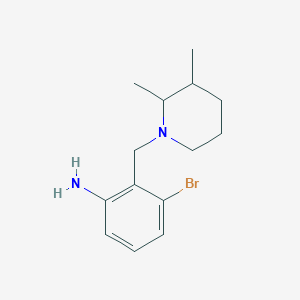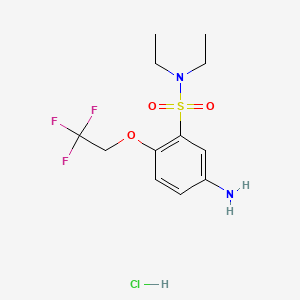![molecular formula C10H9N3O2 B15301232 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid is an organic compound that features a triazole ring attached to a phenylacetic acid moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-3-yl)benzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its ability to interact with biological targets, making it useful in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
2-(4H-1,2,4-triazol-3-yl)benzoic acid: Another similar compound with a benzoic acid moiety.
4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid: Features additional methyl groups on the triazole ring.
Uniqueness
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid is unique due to the combination of the triazole ring and the phenylacetic acid moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[4-(1H-1,2,4-triazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)5-7-1-3-8(4-2-7)10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
InChI Key |
FVXANLYDJLONRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



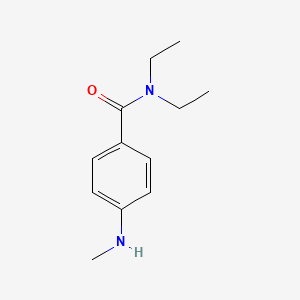
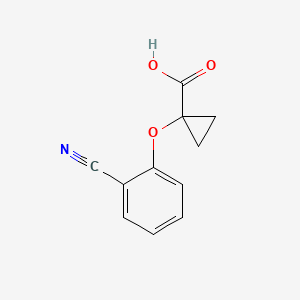

![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
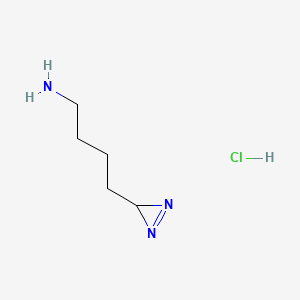
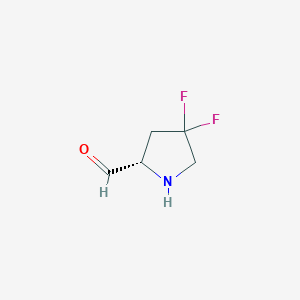
![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
